molecular formula C9H10BrClN2O2 B8202408 4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline

4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline

Cat. No.: B8202408
M. Wt: 293.54 g/mol
InChI Key: ISJYTCSDMNJEBW-UHFFFAOYSA-N
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Description

4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the para position of the aniline ring, a chloroethyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline typically involves multiple steps. One common method starts with the bromination of aniline to form 4-bromoaniline. This is followed by the introduction of the chloroethyl group through a nucleophilic substitution reaction using 2-chloroethylamine. The final step involves the nitration of the compound to introduce the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The chloroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-bromo-N-(2-chloroethyl)-N-methyl-2-aminoaniline, while substitution of the bromine atom can lead to a variety of derivatives.

Scientific Research Applications

4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the chloroethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can lead to changes in the activity of the target molecules, affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-chloroethyl)aniline
  • 4-bromo-N,N-bis(2-chloroethyl)aniline
  • 4-bromo-N,N-diethylaniline

Uniqueness

4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline is unique due to the presence of both a nitro group and a chloroethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O2/c1-12(5-4-11)8-3-2-7(10)6-9(8)13(14)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJYTCSDMNJEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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